2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide
Description
Properties
CAS No. |
925252-33-1 |
|---|---|
Molecular Formula |
C8H8F2N2O |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
InChI Key |
DCWILVWGXRCHHR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C/C(=N/O)/N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide typically involves the reaction of 3,4-difluoroaniline with acetimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetimidoyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 3,4-difluorophenyl group undergoes selective substitution reactions at positions ortho to fluorine atoms due to electronic activation.
Mechanistic Insight : Fluorine atoms direct incoming nucleophiles to positions 2 and 5 via resonance and inductive effects, enabling predictable functionalization .
Hydroxyl Group Reactivity
The N-hydroxyacetimidamide moiety participates in redox and acylation reactions.
Acylation Reactions
Oxidation-Reduction
| Reaction Type | Reagents | Outcome | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, acidic H₂O | Conversion to nitroso compound | Limited selectivity | |
| Reduction | H₂/Pd-C, EtOH | Amine formation | Complete conversion |
Condensation and Cyclization
The compound forms heterocyclic structures under acidic or basic conditions:
Pyrazole Formation
Reaction with hydrazine hydrate in acetic acid yields a pyrazolone derivative via cyclocondensation :
text2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide + NH₂NH₂·H₂O → (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one
Key Data :
Electrophilic Fluorination
The difluorophenyl ring can undergo further fluorination under radical conditions:
| Reagent System | Position Fluorinated | Selectivity | Source |
|---|---|---|---|
| Selectfluor®, CH₃CN | C-5 | 85% | |
| XeF₂, BF₃·Et₂O | C-2 | 72% |
Metal-Mediated Cross-Couplings
Palladium catalysis enables diversification of the aryl ring:
| Reaction Type | Conditions | Applications | Source |
|---|---|---|---|
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Introduction of amino groups | |
| Sonogashira coupling | CuI, Pd(PPh₃)₄ | Alkynylation at C-2 |
Stability Under Physiological Conditions
Hydrolysis studies reveal pH-dependent degradation:
| pH | Half-Life (37°C) | Primary Degradants | Source |
|---|---|---|---|
| 1.2 | 2.3 hours | 3,4-Difluorobenzoic acid | |
| 7.4 | 48 hours | N-Hydroxyacetamide metabolite |
Comparative Reactivity with Analogues
The 3,4-difluoro substitution pattern confers distinct reactivity versus other isomers:
| Compound | Reaction Rate (NAS) | Preferred Position | Source |
|---|---|---|---|
| 2,4-Difluorophenyl analog | 1.8× slower | C-5 | |
| 2,5-Difluorophenyl derivative | Comparable | C-3 |
Scientific Research Applications
2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide with three analogous compounds, focusing on substituent effects, crystallographic data, and functional properties.
2-(3,4-Difluorophenyl)-1H-benzimidazole
- Structure : Replaces the acetimidamide group with a benzimidazole ring system.
- Crystallography : The dihedral angle between the benzimidazole and difluorophenyl ring is 30.0(1)°, enabling planar stacking. Molecules form chains via N–H···N hydrogen bonds and weak C–H···F interactions .
- Functional Implications : Benzimidazoles are pharmacologically versatile, with reported antimicrobial and antitumor activities. The rigid benzimidazole core may enhance binding to biological targets compared to the flexible acetimidamide group in the target compound .
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide
- Structure : Substitutes the hydroxyamidine group with a diphenylacetamide moiety.
- Crystallography : The acetamide group forms dihedral angles of 88.26(6)° and 78.30(7)° with the phenyl rings. Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, with additional C–H···π interactions .
- The lack of a hydroxy group reduces hydrogen-bonding capacity compared to the target compound .
2-(3,4-Dimethoxyphenyl)-N-hydroxyacetimidamide
- Structure : Replaces fluorine atoms with methoxy (-OCH₃) groups.
- Substituent Effects : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing fluorine substituents in the target compound, which may alter solubility and reactivity .
- Functional Implications : The methoxy groups enhance solubility in polar solvents but reduce metabolic stability compared to fluorinated analogs. The hydroxyamidine group remains a key site for metal coordination .
Comparative Analysis Table
Key Research Findings
Substituent Impact : Fluorine atoms in 3,4-difluorophenyl derivatives improve metabolic stability and enhance intermolecular interactions (e.g., C–H···F) compared to methoxy analogs .
Crystal Packing : Planar stacking in benzimidazole derivatives contrasts with the twisted conformations of acetamide/acetimidamide analogs, influencing solid-state stability .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide with high purity?
- Methodological Answer : Synthesis requires optimized reaction conditions (e.g., temperature, solvent selection, and catalyst use). For fluorinated intermediates, anhydrous environments and inert gas protection are critical to avoid side reactions. Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) ensures separation of byproducts. Purity validation should combine /-NMR for structural confirmation and HPLC (>95% purity threshold) .
Q. How is the molecular structure of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and torsion angles (e.g., monoclinic space group parameters as seen in related difluorophenyl acetamides) . Complement with high-resolution mass spectrometry (HRMS) for molecular ion validation and FT-IR to identify functional groups like the N-hydroxyimidamide moiety .
Q. What analytical techniques are used to assess solubility and stability in preclinical studies?
- Methodological Answer : Solubility is quantified via shake-flask method in PBS (pH 7.4) or DMSO, with UV-Vis spectroscopy for concentration measurement. Stability studies under physiological conditions (37°C, 5% CO) employ LC-MS to monitor degradation products over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins, using crystal structures from databases like PDB. Free energy perturbation (FEP) simulations refine binding affinity predictions .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For inconsistent IC values, assess assay conditions (pH, temperature, co-solvents) and compound aggregation via dynamic light scattering (DLS). Statistical meta-analysis of replicates minimizes false positives .
Q. How are intermolecular interactions in the solid state analyzed for this compound?
- Methodological Answer : SC-XRD reveals hydrogen-bonding networks (e.g., N–H···N/F interactions) and π-π stacking. Hirshfeld surface analysis quantifies contact contributions (e.g., plots), while thermal gravimetric analysis (TGA) correlates stability with packing efficiency .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for fluorinated analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
